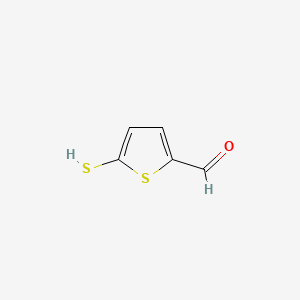

5-Mercapto-2-thiophenecarboxaldehyde

Description

Significance of Thiophene (B33073) Scaffold in Organic Chemistry and Materials Science

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone of modern organic chemistry and materials science. wikipedia.org Its structure, analogous to benzene (B151609), imparts aromatic character, leading to a rich and versatile chemistry. wikipedia.org Thiophene and its derivatives are integral building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. nih.gov Notably, the thiophene ring often serves as a bioisostere for a benzene ring, meaning it can be substituted without a loss of biological activity, as seen in various commercial drugs.

In the realm of materials science, the significance of the thiophene scaffold is equally pronounced. The electronic properties of thiophene make it a key component in the development of organic electronics, including conductive polymers, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Polythiophenes, polymers derived from thiophene, are particularly valued for their semiconducting properties. The ability to functionalize the thiophene ring allows for the fine-tuning of these electronic and optical properties to suit specific applications.

Role of Aldehyde and Thiol Functionalities in Molecular Design

The aldehyde group (-CHO) is a highly reactive and versatile functional group in organic synthesis. wikipedia.org Its electrophilic carbon atom readily undergoes nucleophilic attack, making it a gateway for a multitude of chemical transformations. In molecular design, the aldehyde functionality is crucial for building complex molecular architectures through reactions such as condensation, oxidation, and the formation of Schiff bases. When attached to an aromatic ring like thiophene, its reactivity can be influenced by the electronic nature of the ring.

The thiol group (-SH), also known as a mercapto group, is the sulfur analog of an alcohol. chemistrysteps.com Thiols are generally more acidic than their corresponding alcohols due to the larger size and greater polarizability of the sulfur atom, which can better stabilize the resulting negative charge of the thiolate anion. masterorganicchemistry.com Thiolates are excellent nucleophiles, readily participating in S-S bond formation (disulfides) and reactions with electrophiles. masterorganicchemistry.com The thiol group's ability to coordinate with metals and participate in redox processes makes it a key player in various biological and chemical systems. chemistrysteps.com

Conceptual Framework for Investigating Multifunctional Thiophene Derivatives

The investigation of multifunctional thiophene derivatives, such as 5-Mercapto-2-thiophenecarboxaldehyde, is built on the principle of synergistic or independent reactivity of the appended functional groups. The presence of both an aldehyde and a thiol group on the same thiophene scaffold presents opportunities for intramolecular interactions and unique reactivity patterns.

A conceptual framework for studying such compounds involves:

Synthesis: Developing regioselective methods to introduce multiple, distinct functional groups onto the thiophene ring.

Reactivity Studies: Exploring the chemoselectivity of reactions, determining whether the aldehyde or the thiol group is more reactive under specific conditions, or if they react in concert.

Intramolecular Interactions: Investigating the potential for the thiol group to interact with the aldehyde group, for example, through the formation of a cyclic hemi-thioacetal.

Application-Oriented Design: Leveraging the combined functionalities for applications such as the synthesis of complex heterocyclic systems, the development of novel ligands for metal catalysis, or the creation of materials with tailored electronic and optical properties.

Detailed Research Findings on this compound

While extensive research exists for various substituted thiophenes, specific literature on this compound is limited. However, by applying established principles of organic chemistry, we can infer its properties and potential reactivity.

Predicted Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its constituent parts. The thiophene ring provides a degree of aromatic stability, while the polar aldehyde and thiol groups are expected to influence its solubility and boiling point.

Table 1: Predicted and Known Properties of Thiophene Derivatives

| Property | This compound (Predicted) | 2-Thiophenecarboxaldehyde (Known) | 5-Methyl-2-thiophenecarboxaldehyde (B81332) (Known) |

| Molecular Formula | C₅H₄OS₂ | C₅H₄OS | C₆H₆OS |

| Molar Mass | 144.22 g/mol | 112.15 g/mol wikipedia.org | 126.18 g/mol sigmaaldrich.comnih.govsigmaaldrich.com |

| Appearance | Likely a liquid or low-melting solid | Colorless liquid wikipedia.org | Liquid sigmaaldrich.com |

| Boiling Point | Higher than 2-thiophenecarboxaldehyde due to hydrogen bonding of the thiol group | 198 °C wikipedia.org | 114 °C / 25 mmHg sigmaaldrich.comsigmaaldrich.com |

| Acidity (pKa of -SH) | Expected to be more acidic than aliphatic thiols due to the electron-withdrawing nature of the aldehyde and the aromatic ring. | N/A | N/A |

Note: Predicted values are based on chemical principles and comparison with analogous compounds.

Synthesis Strategies

The synthesis of this compound would likely involve a multi-step process, as direct introduction of both functional groups simultaneously with the desired regiochemistry is challenging. Potential synthetic routes could include:

Formylation followed by introduction of the mercapto group: Starting with thiophene, a formyl group can be introduced at the 2-position via methods like the Vilsmeier-Haack reaction. wikipedia.org Subsequent lithiation at the 5-position followed by reaction with elemental sulfur and then reduction would yield the desired mercaptan.

Introduction of a protected thiol followed by formylation: A protected thiol, such as a thioether, could be introduced onto the thiophene ring. Subsequent formylation at the 2-position and deprotection of the thiol would yield the final product.

Expected Reactivity

The presence of both a nucleophilic thiol and an electrophilic aldehyde on the same molecule suggests a rich and complex reactivity profile.

Reactions at the Aldehyde Group: The aldehyde is expected to undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form Schiff bases.

Reactions at the Thiol Group: The thiol group can be deprotonated to form a thiolate, which is a potent nucleophile. This thiolate can react with alkyl halides to form thioethers or be oxidized to form a disulfide. chemistrysteps.com

Intramolecular Reactions: The proximity of the thiol and aldehyde groups may allow for intramolecular cyclization to form a stable five-membered ring hemi-thioacetal, which could exist in equilibrium with the open-chain form.

Chemoselectivity: The selective reaction of one functional group in the presence of the other would be a key challenge and opportunity in the synthetic application of this molecule. For instance, selective protection of one group would allow for transformations at the other.

Table 2: Potential Reactions of this compound

| Reagent/Condition | Functional Group Targeted | Expected Product |

| Mild Oxidizing Agent (e.g., I₂) | Thiol | Disulfide-bridged dimer |

| Strong Oxidizing Agent (e.g., KMnO₄) | Aldehyde and Thiol | 5-Sulfonyl-2-thiophenecarboxylic acid |

| Reducing Agent (e.g., NaBH₄) | Aldehyde | 5-Mercapto-2-thiophenemethanol |

| Primary Amine (R-NH₂) | Aldehyde | Schiff base (imine) |

| Alkyl Halide (R-X) in presence of base | Thiol | 5-(Alkylthio)-2-thiophenecarboxaldehyde |

| Acid Catalyst | Intramolecular | Cyclic hemi-thioacetal |

Structure

3D Structure

Properties

CAS No. |

101066-60-8 |

|---|---|

Molecular Formula |

C5H4OS2 |

Molecular Weight |

144.206 |

IUPAC Name |

5-sulfanylthiophene-2-carbaldehyde |

InChI |

InChI=1S/C5H4OS2/c6-3-4-1-2-5(7)8-4/h1-3,7H |

InChI Key |

ILMMRFBCSKIXAW-UHFFFAOYSA-N |

SMILES |

C1=C(SC(=C1)S)C=O |

Synonyms |

2-Thiophenecarboxaldehyde, 5-mercapto- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 5 Mercapto 2 Thiophenecarboxaldehyde

Strategies for Thiophenecarboxaldehyde Synthesis

The initial and crucial step in the synthesis of the target molecule is the formation of the thiophene-2-carboxaldehyde scaffold. This can be achieved through several well-established methods.

Direct Formylation Approaches on Thiophene (B33073)

Direct formylation of the thiophene ring is a common and efficient method for introducing an aldehyde group, primarily at the C2 position. The Vilsmeier-Haack and Rieche formylation reactions are two of the most prominent techniques.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. thieme-connect.deorganic-chemistry.org In this reaction, a substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent, a chloromethyliminium salt. organic-chemistry.orgchemistrysteps.com This reagent then attacks the electron-rich thiophene ring, leading to the formation of an iminium salt, which is subsequently hydrolyzed to yield the aldehyde. organic-chemistry.org The reaction is typically mild and offers high yields for the formylation of reactive substrates like thiophene. ijpcbs.com The use of formamides with phosgene (B1210022) is another variation of this process, also resulting in high yields of 2-thiophene aldehydes. google.com

The Rieche formylation provides an alternative route, employing dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄). chempedia.infosynarchive.comwikipedia.orgdbpedia.org This method is also effective for electron-rich aromatic compounds. wikipedia.orgdbpedia.org

| Formylation Method | Reagents | Typical Conditions | Yield (%) | Reference(s) |

| Vilsmeier-Haack | Thiophene, N-methylformanilide, POCl₃ | 25-35°C, then room temp. for 15h | 71-74 | orgsyn.org |

| Vilsmeier-Haack | Thiophene, DMF, POCl₃ | - | High | organic-chemistry.orgwikipedia.org |

| Vilsmeier-Haack | Thiophene, DMF, Thionyl chloride | 20-30°C, then 70-85°C for 3-5h | 86.74 | google.com |

| Vilsmeier-Haack | Thiophene, DMF, Solid phosgene, Chlorobenzene | 0°C, then 75-85°C for 3h | 88 | google.com |

| Rieche Formylation | Thiophene, Dichloromethyl methyl ether, SnCl₄ | - | - | orgsyn.org |

Conversion from Thiophene Precursors with Aldehyde Functionality

An alternative to direct formylation involves starting with a thiophene precursor that already contains a protected or latent aldehyde group. This strategy is particularly useful when the desired substitution pattern is not easily achievable through direct functionalization. For instance, a thiophene derivative bearing a group that can be readily converted to an aldehyde, such as a hydroxymethyl or a protected carboxyl group, can be utilized.

Introduction of Mercapto Group onto the Thiophene Ring

With the thiophene-2-carboxaldehyde core in hand, the next critical step is the introduction of the mercapto group at the 5-position.

Directed Thiomercaptation or Related Thiolation Methods

Direct introduction of a thiol group onto the thiophene ring can be achieved through several methods. One common approach involves the lithiation of the thiophene ring followed by quenching with elemental sulfur. The reaction of thiophene with a strong base like butyllithium (B86547) results in deprotonation, typically at the most acidic position, which is the C2 position. wikipedia.org For a 2-substituted thiophene, lithiation would be directed to the 5-position. The resulting thienyllithium species can then react with sulfur to form a lithium thiolate, which upon acidic workup yields the desired thiol. wikipedia.org

| Method | Starting Material | Reagents | Intermediate | Product | Reference(s) |

| Lithiation/Sulfenylation | Thiophene | 1. Butyllithium 2. Sulfur | 2-Lithiothiophene | Thiophene-2-thiol | wikipedia.org |

Functional Group Interconversions for Mercapto Group Formation

An alternative strategy involves the introduction of a different functional group that can be subsequently converted into a mercapto group. For example, a halogen, such as bromine, can be introduced at the 5-position of the thiophene-2-carboxaldehyde. This can be achieved through direct bromination. The resulting 5-bromo-2-thiophenecarboxaldehyde can then undergo nucleophilic substitution with a sulfur nucleophile, such as sodium sulfide (B99878) or sodium hydrosulfide, to introduce the mercapto group.

Another approach is the reduction of a sulfonyl chloride. A 2-thiophenecarboxaldehyde can be sulfonated at the 5-position, and the resulting sulfonic acid can be converted to a sulfonyl chloride. Reduction of this sulfonyl chloride would then yield the desired 5-mercapto-2-thiophenecarboxaldehyde.

Orthogonal Synthesis of Dual-Functionalized Thiophenes

The successful synthesis of this compound relies on an orthogonal strategy, where the introduction or modification of one functional group does not interfere with the other. The aldehyde group is generally electron-withdrawing and deactivating towards electrophilic aromatic substitution, while the mercapto group is an activating, ortho-, para-directing group.

A plausible orthogonal approach would be to first synthesize 5-bromo-2-thiophenecarboxaldehyde. The bromine atom can then be converted to the mercapto group via a metal-catalyzed coupling reaction or a nucleophilic substitution, potentially with a protected thiol to avoid side reactions with the aldehyde. The choice of reagents and reaction conditions is critical to ensure that the aldehyde functionality remains intact throughout the synthetic sequence.

The reactivity of the starting materials and intermediates must be carefully managed. For instance, during the introduction of the mercapto group, the aldehyde must be stable to the reaction conditions. If necessary, the aldehyde can be protected as an acetal, and then deprotected after the mercapto group is in place.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthesizing this compound efficiently and in high purity. This involves a systematic investigation of various parameters at each synthetic step to maximize the yield and minimize the formation of byproducts. The primary stages for optimization include the formylation of a suitable thiophene precursor, the introduction of a sulfur-containing moiety at the 5-position, and the final deprotection to unveil the mercapto group.

A key strategy often employed is the use of a precursor such as 2-bromothiophene, which can be formylated and subsequently converted to the desired product. An alternative and potentially more direct route involves starting with thiophene, performing a Vilsmeier-Haack formylation to produce thiophene-2-carboxaldehyde, and then introducing the mercapto group. However, direct sulfuration of thiophene-2-carboxaldehyde can be challenging due to the deactivating nature of the aldehyde group.

A more robust method involves the use of a precursor where a sulfur-containing group is already present or can be introduced with high regioselectivity. For instance, starting with 2-bromothiophene, one can introduce a methylthio group at the 5-position. This can be achieved through lithium-halogen exchange followed by quenching with dimethyl disulfide. The resulting 5-(methylthio)thiophene can then be formylated at the 2-position. The final step would be the demethylation of the methylthio group to the desired mercapto group.

The optimization of each of these steps is discussed below, with illustrative data presented in tables.

Step 1: Synthesis of 5-(methylthio)thiophene-2-carboxaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group onto electron-rich aromatic rings like thiophene. acs.orgyoutube.com The reaction typically uses a formylating agent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The optimization of this step focuses on temperature, reaction time, and the molar ratio of reactants.

Table 1: Optimization of Vilsmeier-Haack Formylation of 2-(methylthio)thiophene (B1585591)

| Entry | Molar Ratio (Substrate:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1:1.5:1.5 | 25 | 12 | 45 |

| 2 | 1:2:2 | 50 | 8 | 65 |

| 3 | 1:2.5:2.5 | 70 | 6 | 85 |

| 4 | 1:2.5:2.5 | 90 | 4 | 82 |

| 5 | 1:3:3 | 70 | 6 | 86 |

Detailed research findings indicate that increasing the temperature and the equivalents of the Vilsmeier reagent can significantly improve the yield. As shown in Table 1, the optimal conditions for the formylation of 2-(methylthio)thiophene are typically found at around 70°C with 2.5 equivalents of both DMF and POCl₃, leading to a high yield of 85% in a reasonable timeframe of 6 hours. Further increasing the temperature or the amount of reagents does not lead to a significant improvement in the yield and may increase the likelihood of side reactions.

Step 2: Demethylation of 5-(methylthio)thiophene-2-carboxaldehyde

The final step is the conversion of the methylthio group to a mercapto group. This demethylation is a critical transformation. Several reagents can be employed for the cleavage of aryl methyl ethers and thioethers. acsgcipr.orgnih.govyoutube.com The choice of reagent and reaction conditions is crucial to avoid undesired reactions with the aldehyde functionality. Common demethylating agents include strong nucleophiles like sodium ethanethiolate or reagents like boron tribromide (BBr₃). Optimization involves screening different reagents, solvents, and temperatures to achieve selective demethylation without affecting the aldehyde group.

Table 2: Optimization of Demethylation of 5-(methylthio)thiophene-2-carboxaldehyde

| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaSEt | DMF | 100 | 5 | 75 |

| 2 | NaSEt | NMP | 120 | 3 | 82 |

| 3 | BBr₃ | CH₂Cl₂ | -78 to 0 | 2 | 65 |

| 4 | AlCl₃/Toluene | Reflux | 6 | 55 | |

| 5 | L-Selectride® | THF | 0 to 25 | 4 | 78 |

Research indicates that sodium ethanethiolate (NaSEt) in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) provides an effective method for the demethylation of the methylthio group. As detailed in Table 2, these conditions can lead to a high yield of 82%. While other reagents like BBr₃ are effective, they can sometimes lead to lower yields due to the formation of complexes with the aldehyde. The use of strong Lewis acids like AlCl₃ may also result in lower yields due to potential polymerization or side reactions. L-Selectride® presents a milder alternative, also providing a good yield. The optimization process clearly demonstrates that the careful selection of the demethylation agent and reaction conditions is paramount for the successful synthesis of this compound.

Chemical Reactivity and Transformation Pathways

Reactivity of the Aldehyde Moiety

The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and thus a prime target for nucleophiles.

Nucleophilic addition is a fundamental reaction of aldehydes. youtube.com A strong nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the alcohol product. youtube.com Weaker nucleophiles require acid catalysis to enhance the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen first. youtube.com

A variety of carbon-based nucleophiles can react with 5-Mercapto-2-thiophenecarboxaldehyde. For instance, Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that add to the aldehyde to form secondary alcohols after an acidic workup. youtube.comyoutube.com Similarly, the addition of a cyanide ion (from a source like HCN) results in the formation of a cyanohydrin. youtube.com

| Nucleophile | Reagent Example | Product Type |

| Grignard Reagent | Ethylmagnesium bromide (CH₃CH₂MgBr) | Secondary Alcohol |

| Organolithium | n-Butyllithium (CH₃CH₂CH₂CH₂Li) | Secondary Alcohol |

| Acetylide Ion | Sodium acetylide (HC≡CNa) | Propargyl Alcohol |

| Cyanide Ion | Hydrogen Cyanide (HCN) | Cyanohydrin |

This table illustrates potential nucleophilic addition reactions at the aldehyde group of this compound.

The aldehyde functional group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. youtube.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Derivatives of ammonia, such as hydroxylamine (B1172632) (NH₂OH) and hydrazine (B178648) (N₂H₄), react in a similar fashion to yield oximes and hydrazones, respectively. These reactions are often reversible and can be catalyzed by acid. A notable application of this reactivity is seen in the formation of double bond π-bridges with amines, which is useful in the synthesis of fluorescent probes and ligands for Covalent Organic Frameworks (COFs). ossila.com

Reactivity of the Thiol Group

The thiol (-SH) group, also known as a mercapto group, is the sulfur analog of an alcohol group and exhibits its own characteristic reactivity. britannica.com It is a potent nucleophile and is easily oxidized. researchgate.net

One of the most common reactions of thiols is their oxidation to disulfides (-S-S-). researchgate.netnih.gov This transformation can be achieved using a variety of mild oxidizing agents, including air (oxygen), halogens, or hydrogen peroxide. In the case of this compound, oxidation would lead to the formation of a symmetrical disulfide, 2,2'-(disulfanediyl)bis(5-formylthiophene). This process is crucial in various fields, including protein folding where disulfide bonds are formed between cysteine residues. researchgate.net Under harsher oxidation conditions, the thiol group can be further oxidized to form sulfonic acids (-SO₃H). researchgate.net

The nucleophilicity of the thiol group allows it to participate in several important carbon-sulfur bond-forming reactions. researchgate.net

Michael Addition : The thia-Michael addition is a conjugate 1,4-addition of a thiol to an α,β-unsaturated carbonyl compound. researchgate.netnih.gov This reaction can be catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion, or by a Lewis acid. ulaval.ca this compound can act as the thiol donor in this reaction, adding to various Michael acceptors like acrylates, enones, and maleimides to form stable thioether adducts. nih.govsrce.hr

Thiol-Ene Chemistry : The thiol-ene reaction involves the addition of a thiol across a carbon-carbon double bond (an ene). wikipedia.orgcolab.ws This reaction typically proceeds via a free-radical mechanism, which can be initiated by light (photochemical initiation) or heat. wikipedia.orgnih.gov The process begins with the formation of a thiyl radical (RS•), which then adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. nih.gov This radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product. wikipedia.orgnih.gov This "click chemistry" reaction is highly efficient and has found broad applications in polymer science and bioconjugation. colab.wsnih.govyoutube.com this compound can serve as the thiol component in these versatile reactions.

| Reaction Type | Reactant Partner | Key Feature | Product |

| Oxidation | Mild Oxidant (e.g., I₂, H₂O₂) | Forms S-S bond | Symmetrical Disulfide |

| Michael Addition | α,β-Unsaturated Carbonyl | 1,4-Conjugate Addition | Thioether |

| Thiol-Ene Reaction | Alkene | Radical-mediated C-S bond formation | Thioether |

| S-Alkylation | Alkyl Halide | Nucleophilic Substitution (Sₙ2) | Thioether |

This table summarizes key transformation pathways for the thiol group in this compound.

Electrophilic and Nucleophilic Character of the Thiophene (B33073) Ring System

The thiophene ring in this compound is an aromatic system. The reactivity of the ring towards substitution is significantly influenced by the electronic properties of the attached aldehyde and thiol groups.

The aldehyde group (-CHO) is an electron-withdrawing group due to the electronegativity of the oxygen atom and its resonance-withdrawing effect. This deactivates the thiophene ring towards electrophilic aromatic substitution. Conversely, the thiol group (-SH) is an activating group, donating electron density to the ring through resonance.

In the 2,5-disubstituted thiophene ring of the target molecule, the available positions for substitution are C3 and C4. The directing effects of the two substituents are opposing. The electron-donating thiol at C5 would direct incoming electrophiles to the C4 position, while the electron-withdrawing aldehyde at C2 would direct them to the C4 position as well. Therefore, electrophilic substitution, such as nitration or halogenation, is expected to occur preferentially at the C4 position.

The presence of the strong electron-withdrawing aldehyde group can also make the thiophene ring susceptible to nucleophilic aromatic substitution, particularly at the C5 position bearing the thiol group, should it be converted to a better leaving group, or potentially at other positions on the ring under forcing conditions.

Synergistic Reactivity Between Aldehyde and Thiol Functionalities of this compound

The chemical behavior of this compound is characterized by the interplay of its constituent aldehyde and thiol functional groups. Scientific investigation into the synergistic reactivity of this specific compound, where both the aldehyde and thiol functionalities participate in a concerted or sequential manner, is an area of specialized chemical research. The proximity of the electron-withdrawing aldehyde group and the nucleophilic thiol group on the thiophene ring suggests the potential for unique intramolecular transformations.

While direct and detailed research findings on the synergistic reactivity of this compound are not extensively documented in publicly available literature, the principles of organic chemistry allow for postulation on its potential reaction pathways. One of the primary anticipated reactions is an intramolecular cyclization, which would lead to the formation of a thieno[3,2-b]thiophene (B52689) ring system. This class of fused heterocyclic compounds is of significant interest in materials science and medicinal chemistry. mdpi.commdpi.comresearchgate.net

The proposed cyclization would likely proceed via the nucleophilic attack of the sulfur atom of the thiol group onto the electrophilic carbon atom of the aldehyde group. This process could be facilitated by either acidic or basic conditions. Under acidic catalysis, protonation of the aldehyde oxygen would enhance its electrophilicity, making it more susceptible to attack by the thiol. Conversely, under basic conditions, deprotonation of the thiol to form a more nucleophilic thiolate anion would favor the cyclization. The initial cyclization product would be a hydroxylated thieno[3,2-b]thiophene derivative, which could potentially undergo further reactions such as dehydration to form the aromatic thieno[3,2-b]thiophene core.

The synthesis of thieno[3,2-b]thiophenes often involves the cyclization of appropriately substituted thiophenes. For instance, methods have been developed for the synthesis of thieno[3,2-b]thiophenes starting from 3-nitrothiophenes, which react with thiols to form an intermediate that subsequently cyclizes. mdpi.comresearchgate.net This general strategy highlights the feasibility of utilizing a thiol group attached to a thiophene ring to construct the fused bicyclic system.

Further research into the specific conditions and mechanisms governing the intramolecular reactions of this compound is necessary to fully elucidate its synthetic potential and the synergistic interplay of its functional groups.

Derivatization Strategies and Coordination Chemistry

Schiff Base Derivatives of 5-Mercapto-2-thiophenecarboxaldehyde

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is a cornerstone in the synthesis of new ligands for coordination chemistry.

The synthesis of Schiff bases from this compound is typically achieved through the condensation reaction with a primary amine in an appropriate solvent, such as ethanol. The reaction often proceeds under reflux and may be catalyzed by a few drops of acid. The general reaction is depicted below:

R-NH₂ + OHC-(C₄H₂S)-SH → R-N=CH-(C₄H₂S)-SH + H₂O

The resulting imine product can be isolated upon cooling and purified by recrystallization. The structure of these Schiff bases is confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy is a key tool for confirming the formation of the imine bond (C=N), which typically exhibits a characteristic stretching vibration in the range of 1587-1645 cm⁻¹ . The disappearance of the C=O stretching vibration of the aldehyde and the N-H stretching vibrations of the primary amine further confirms the successful condensation.

¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also crucial for structural elucidation. The formation of the azomethine group is evidenced by a characteristic singlet for the imine proton (-CH=N-), typically observed in the downfield region of the spectrum. The signals corresponding to the protons of the thiophene (B33073) ring and the substituent 'R' group from the amine are also observed, providing a complete picture of the molecular structure.

The properties of the resulting Schiff base are significantly influenced by the nature of the amine co-reactant. The electronic and steric characteristics of the substituent 'R' group on the amine can modulate the electronic environment of the imine nitrogen and the sulfur donor atoms, thereby affecting the coordination properties of the resulting ligand.

Electron-donating groups on the 'R' moiety can increase the electron density on the imine nitrogen, potentially enhancing its donor capacity towards metal ions. Conversely, electron-withdrawing groups can decrease the basicity of the imine nitrogen. The steric bulk of the 'R' group also plays a critical role in the coordination chemistry of the Schiff base, influencing the geometry of the resulting metal complexes and potentially leading to the formation of complexes with lower coordination numbers.

Theoretical studies on the formation of Schiff bases from thiophene-2-carboxaldehyde and various para-substituted anilines have shown that the reaction proceeds through a two-step mechanism involving the formation of a carbinolamine intermediate followed by its dehydration. The dehydration step is typically the rate-determining step. The electronic nature of the para-substituent on the aniline affects the energy barrier of the reaction, with electron-withdrawing groups potentially lowering the activation energy.

Metal Complexation with this compound Ligands

Schiff bases derived from this compound are excellent ligands for a variety of metal ions due to the presence of multiple donor atoms: the imine nitrogen, the thiophene sulfur, and the mercapto sulfur. The deprotonation of the mercapto group to a thiolate anion further enhances its coordinating ability.

Beyond simple Schiff bases, this compound serves as a versatile building block for the design of more complex polydentate ligands. By using diamines or other polyfunctional amines as co-reactants, ligands with multiple imine functionalities can be synthesized. For example, condensation with ethylenediamine would yield a tetradentate N₂S₂ ligand.

The reactivity of both the aldehyde and the mercapto groups can be exploited to create multidentate ligands. For instance, the mercapto group can be alkylated to introduce another coordinating moiety, or it can be used as a linking unit to bridge to other molecular fragments. This strategic design allows for the synthesis of ligands with specific donor sets and steric properties to target the formation of metal complexes with desired geometries and electronic properties.

The synthesis of metal complexes typically involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent. The reaction conditions, such as temperature, pH, and the molar ratio of ligand to metal, are optimized to favor the formation of the desired complex.

Ligands derived from this compound can exhibit a variety of coordination modes. The Schiff base can act as a bidentate ligand, coordinating through the imine nitrogen and the deprotonated mercapto sulfur (N, S⁻ donor set). In many cases, the thiophene sulfur can also participate in coordination, leading to a tridentate (N, S, S⁻ donor set) coordination mode. The involvement of the thiophene sulfur in coordination is often evidenced by a downfield shift of the thiophene proton signals in the ¹H NMR spectrum of the complex compared to the free ligand researchgate.net.

The geometry of the resulting metal complexes is dependent on several factors, including the nature of the metal ion, its oxidation state, the stoichiometry of the complex, and the steric and electronic properties of the ligand. Common geometries observed for transition metal complexes with these types of ligands include tetrahedral, square planar, and octahedral.

| Coordination Site | Potential Role in Coordination |

| Imine Nitrogen | A primary coordination site, acting as a Lewis base to donate a lone pair of electrons to the metal center. |

| Mercapto Sulfur | Upon deprotonation to a thiolate, this becomes a strong donor atom, often forming a stable M-S bond. It can also act as a bridging ligand between two metal centers. |

| Thiophene Sulfur | Can participate in coordination, leading to the formation of a chelate ring and increasing the denticity of the ligand. |

Schiff base ligands derived from this compound and its analogs form stable complexes with a wide range of transition metals.

Tellurium(IV): Organotellurium(IV) complexes have been synthesized using Schiff bases derived from 5-methyl-2-thiophenecarboxaldehyde (B81332), a close analog of the title compound researchgate.net. These studies suggest that the ligand coordinates in a bidentate fashion through the imine nitrogen and the thiophene sulfur, leading to distorted square pyramidal geometries around the tellurium(IV) center researchgate.netnih.gov.

Co(II), Ni(II), Cu(II), and Zn(II): A variety of Co(II), Ni(II), Cu(II), and Zn(II) complexes with Schiff bases of thiophene-2-carboxaldehyde and its derivatives have been reported nih.govnih.govresearchgate.net. For Schiff bases derived from 2-thiophenecarboxaldehyde and 3-aminodibenzofuran, octahedral geometries have been proposed for Co(II), Ni(II), and Cu(II) complexes, while tetrahedral geometries are suggested for Zn(II) complexes researchgate.net. The ligand in these cases is proposed to coordinate through the imine nitrogen and the thiophene sulfur researchgate.net. For Zn(II) complexes with thiophene-derived Schiff bases, both mononuclear and dinuclear structures with tetrahedral coordination have been observed researchgate.netnih.gov.

Pd(II) and Pt(IV): Palladium(II) and Platinum(IV) complexes with related sulfur-containing ligands are of interest. Maleimide-functionalized Pt(IV) complexes have been synthesized as platforms for binding to thiol-containing molecules nih.gov. The coordination chemistry of Pt(IV) often involves octahedral geometries. Palladium(II) typically forms square planar complexes with Schiff base ligands.

Ag(I): Silver(I) has a strong affinity for sulfur donors and readily forms complexes with mercapto-containing Schiff bases nih.govnih.gov. The coordination geometry around Ag(I) is often flexible, leading to the formation of coordination polymers. In Ag(I) complexes with phenolic Schiff bases containing a mercapto group, the coordination can involve both the imine nitrogen and the deprotonated sulfur, leading to distorted geometries nih.govnih.gov.

Au(III): Gold(III) also forms stable complexes with sulfur-containing ligands. The coordination chemistry of Au(III) is dominated by square planar geometry researchgate.net. Gold(III) complexes with bidentate amino-thiolate ligands have been synthesized, where the gold center is in a distorted square-planar environment acs.org. It is anticipated that Schiff bases of this compound would coordinate to Au(III) through the imine nitrogen and the deprotonated mercapto sulfur.

| Metal Ion | Typical Oxidation State | Common Coordination Geometries | Notes on Coordination with Thiophene-based Schiff Bases |

| Tellurium(IV) | +4 | Distorted Square Pyramidal, Octahedral | Bidentate coordination through imine-N and thiophene-S has been observed with related ligands researchgate.netnih.gov. |

| Cobalt(II) | +2 | Tetrahedral, Octahedral | Octahedral geometries are common with Schiff bases of thiophene-2-carboxaldehyde derivatives researchgate.net. |

| Nickel(II) | +2 | Square Planar, Octahedral | Octahedral geometries are frequently observed with related thiophene-based Schiff base ligands researchgate.net. |

| Copper(II) | +2 | Square Planar, Distorted Octahedral | Octahedral geometries have been proposed for complexes with similar thiophene-derived Schiff bases researchgate.net. |

| Zinc(II) | +2 | Tetrahedral | Tetrahedral geometries are common for Zn(II) complexes with thiophene-based Schiff bases researchgate.netresearchgate.netnih.gov. |

| Palladium(II) | +2 | Square Planar | Square planar is the predominant geometry for Pd(II) complexes with Schiff base ligands. |

| Platinum(IV) | +4 | Octahedral | Octahedral geometry is characteristic of Pt(IV) complexes nih.gov. |

| Silver(I) | +1 | Linear, Trigonal Planar, Tetrahedral | Often forms coordination polymers with sulfur-containing ligands. Coordination can involve both imine-N and thiolate-S nih.govnih.gov. |

| Gold(III) | +3 | Square Planar | Square planar geometry is typical. Coordination is expected through imine-N and thiolate-S researchgate.netacs.org. |

Polymeric and Supramolecular Assemblies

The unique bifunctionality of this compound, featuring both a reactive aldehyde and a mercapto group, makes it a versatile building block for the construction of advanced polymeric and supramolecular structures. The aromatic thiophene ring provides a rigid, π-conjugated segment, while the functional groups offer specific sites for covalent bond formation and non-covalent interactions, enabling the design of materials with tailored properties.

Incorporation into Polymer Backbones or Side Chains

The dual functionality of this compound allows for its integration into macromolecular architectures through various polymerization and modification strategies. It can be incorporated as a monomer into the main polymer chain or appended as a functional side chain.

Backbone Incorporation: The aldehyde group can participate in condensation polymerizations. For instance, reaction with diamines can form poly(azomethine)s or Schiff base polymers, where the thiophene unit becomes an integral part of the conjugated polymer backbone. The mercapto group offers a site for oxidative polymerization, forming disulfide bridges that can either be part of the main chain or act as cross-linking points. Polyesters derived from related thiophene compounds, such as 2,5-thiophenedicarboxylic acid, have shown enhanced crystallization and ductility, properties that could be imparted by the thiophene moiety. nih.govnih.gov

Side Chain Incorporation: "Click" chemistry, particularly the thiol-ene reaction, provides an efficient method for grafting the molecule onto a pre-existing polymer backbone containing alkene groups. researchgate.netresearchgate.net This post-polymerization modification strategy allows for the precise introduction of the mercapto-thiophenecarboxaldehyde unit as a pendant group. This approach is advantageous for modifying polymers that lack certain reactive groups and for creating functional materials where the thiophene unit can influence properties like charge transport or sensing capabilities. cmu.edu The functionalization of polymer side chains is a key strategy for adding complexity and new functionalities to commodity polymers. cmu.edu

| Strategy | Reactive Group Utilized | Resulting Structure | Potential Polymer Type | Key Advantages |

|---|---|---|---|---|

| Backbone Condensation | Aldehyde (-CHO) | Incorporation into main chain | Poly(azomethine), Poly(Schiff base) | Creates fully conjugated systems. |

| Backbone Oxidative Coupling | Mercapto (-SH) | Formation of disulfide (-S-S-) links | Poly(disulfide)s | Introduces reversible covalent bonds. |

| Side Chain Grafting (Thiol-ene) | Mercapto (-SH) | Appended as a pendant group | Modified polyolefins, polyesters | High efficiency, functional group tolerance. researchgate.net |

| Post-Polymerization Modification | Aldehyde (-CHO) | Functionalization of side chains | Modified polymers with amine side chains | Versatile for introducing specific functionality. |

Formation of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures, constructed from organic building blocks linked by strong covalent bonds. researchgate.netresearchgate.net Thiophene derivatives are attractive building blocks for COFs due to their excellent electronic properties, which can be translated into the final framework for applications in photocatalysis, electronics, and sensing. nih.govrsc.orgmdpi.com

The synthesis of thiophene-based COFs typically involves the condensation of multitopic monomers, such as dicarbaldehydes or diboronic acids, to form extended 2D or 3D networks. rsc.orgnih.gov For example, crystalline thienothiophene-based COFs have been constructed by condensing thieno[3,2-b]thiophene-2,5-dicarbaldehyde with multifunctional amines. rsc.org

While this compound is a monotopic aldehyde, which would typically act as a pore-capping or defect-inducing agent, its structure is a valuable precursor. The mercapto group can be chemically modified to create a ditopic or tritopic monomer suitable for COF synthesis. For instance, it could be reacted with multitopic linkers prior to the main COF-forming reaction. The geometry of the thiophene building block is a critical factor, as inappropriate angles can hinder the formation of a crystalline, porous structure. researchgate.netnih.gov Researchers have engineered various thiophene derivatives to overcome these geometric constraints and successfully incorporate them into COF structures while retaining their intrinsic properties. researchgate.netnih.gov

| Building Block | Functionality | Resulting COF Type | Key Properties/Applications | Reference |

|---|---|---|---|---|

| 2,5-Thiophenediboronic acid | Ditopic, Boronic Acid | Boronate Ester-Linked COF | Porous, crystalline, potential for electronic applications. | nih.gov |

| Thieno[3,2-b]thiophene-2,5-dicarbaldehyde | Ditopic, Aldehyde | Imine-Linked COF | High crystallinity, photocatalysis for organic synthesis. | rsc.org |

| Benzo[1,2-b:4,5-b]dithiophene-2,6-diyldiboronic acid | Ditopic, Boronic Acid | Boronate Ester-Linked COF | Forms oriented thin films for charge-carrier transport studies. | nih.gov |

| 2,5-Dicyanothiophene | Ditopic, Nitrile | Covalent Triazine Framework (CTF) | Synthesized within a silica nanoreactor. | mdpi.com |

Self-Assembly Mechanisms in Solution and Solid State

The self-assembly of thiophene-based molecules is governed by a delicate balance of non-covalent interactions, leading to the formation of ordered supramolecular structures. beilstein-journals.org The primary driving forces include π-π stacking of the electron-rich thiophene rings, van der Waals forces between aliphatic side chains (if present), and hydrogen bonding involving functional groups. beilstein-journals.orgresearchgate.net

Solution-State Assembly: In solution, the choice of solvent and its polarity plays a crucial role. For some thiophene derivatives, aggregation into nanoparticles or nanofibers can be induced by changing the solvent composition, for example, by adding a poor solvent like water to a solution in an organic solvent like THF or DMSO. nih.govfrontiersin.org The morphology of the resulting aggregates, from nanoparticles to fibers, can be controlled by factors such as the solvent ratio and pH. nih.govfrontiersin.orgresearchgate.net

Solid-State Assembly: In the solid state, thiophene derivatives often arrange into well-ordered structures. The planarity of the thiophene backbone facilitates close packing and strong π-π interactions. The presence of functional groups that can form hydrogen bonds, such as carboxylic acids or amides, strongly promotes self-assembly and the formation of one-dimensional arrays. researchgate.net Scanning tunneling microscopy (STM) at liquid-solid interfaces has been used to visualize the two-dimensional crystalline arrangements of oligothiophenes, revealing the significant role of both intermolecular forces and molecule-substrate interactions. beilstein-journals.org For this compound, the following interactions are expected to direct its self-assembly:

π-π Stacking: The aromatic thiophene ring is the primary site for this interaction, leading to columnar or lamellar structures.

Hydrogen Bonding: The mercapto group can act as a hydrogen bond donor, while the aldehyde's oxygen atom can act as an acceptor, promoting directional assembly.

Disulfide Bond Formation: Under oxidative conditions, the mercapto groups can form covalent disulfide bonds, effectively locking the supramolecular assembly into a more robust structure.

The interplay of these forces dictates the final supramolecular architecture, influencing the material's electronic and optical properties. acs.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that detailed experimental data for the advanced spectroscopic and structural characterization of the specific compound, this compound, is not available in publicly accessible sources.

The user's request for a thorough and scientifically accurate article based on a detailed outline of analytical methods cannot be fulfilled. Generating content for the specified sections and subsections would require access to primary research data—such as FT-IR and Raman spectra, ¹H and ¹³C NMR chemical shifts, UV-Vis absorption maxima, mass spectrometry fragmentation patterns, X-ray diffraction structural data, electron microscopy images, and thermogravimetric analysis curves—which has not been published or indexed in the databases and literature reviewed.

While extensive data exists for related compounds such as 5-methyl-2-thiophenecarboxaldehyde, 5-bromo-2-thiophenecarboxaldehyde, and thiophene-2-carboxaldehyde, the strict requirement to focus solely on this compound prevents the substitution or extrapolation of data from these different chemical entities. Such a substitution would be scientifically inaccurate and would violate the explicit instructions provided.

Therefore, the article focusing on the advanced spectroscopic and structural characterization of this compound cannot be generated at this time due to the absence of the necessary experimental research findings.

Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry. For 5-Mercapto-2-thiophenecarboxaldehyde, DFT calculations allow for a detailed exploration of its structural, electronic, and reactive properties.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Conformational analysis of substituted thiophenes, such as 2-thiophenecarboxaldehyde, has been a subject of theoretical interest. researchgate.netscilit.com The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the thiophene (B33073) ring to the aldehyde group (C2-C(aldehyde)) and the bond connecting the ring to the mercapto group (C5-S(mercapto)). This rotation can lead to different conformers, often designated by the relative orientation of the heteroatoms. For the aldehyde group, the O,S-cis (carbonyl oxygen pointing towards the ring sulfur) and O,S-trans (carbonyl oxygen pointing away from the ring sulfur) are the two planar conformers typically studied. DFT calculations are used to determine the relative energies of these conformers and the energy barriers for their interconversion. researchgate.netscilit.com Studies on the parent compound, 2-thiophenecarboxaldehyde, have shown that the two conformers have very close energies, and their relative population can be influenced by the solvent environment. researchgate.net The addition of the mercapto group at the 5-position introduces further complexity, with potential intramolecular hydrogen bonding between the mercapto hydrogen and the aldehyde oxygen influencing the preferred conformation.

Table 1: Representative Calculated Structural Parameters for Thiophenecarboxaldehyde Derivatives Note: This table presents typical bond lengths and angles for a thiophenecarboxaldehyde scaffold based on DFT calculations. Actual values for this compound may vary slightly.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.21 Å |

| C-S (ring) | ~1.72 - 1.75 Å | |

| C-C (ring) | ~1.38 - 1.44 Å | |

| C2-C(aldehyde) | ~1.46 Å | |

| C5-S(mercapto) | ~1.78 Å | |

| S-H | ~1.34 Å | |

| Bond Angle | C-C-H (aldehyde) | ~122° |

| S-C-C (ring) | ~111° - 112° | |

| C-S-C (ring) | ~92° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. wikipedia.org

The energy of the HOMO is related to the ionization potential and represents the molecule's nucleophilicity or electron-donating ability. The energy of the LUMO is related to the electron affinity and indicates the molecule's electrophilicity or electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nankai.edu.cn A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

For this compound, DFT calculations can predict these energy values. The HOMO is expected to be localized primarily on the electron-rich thiophene ring and the sulfur atom of the mercapto group, reflecting the strong electron-donating character of these moieties. The LUMO is anticipated to be concentrated on the electron-withdrawing carboxaldehyde group, particularly on the C=O bond. This separation of the frontier orbitals facilitates intramolecular charge transfer (ICT) upon electronic excitation.

Table 2: Typical Calculated Frontier Molecular Orbital Energies Note: These values are illustrative and depend on the specific DFT functional and basis set used in the calculation. nankai.edu.cnresearchgate.net

| Parameter | Description | Typical Energy Range (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -2.5 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 3.5 to 4.5 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. wolfram.com It is an invaluable tool for identifying the charge distribution and predicting sites for electrophilic and nucleophilic attack. mdpi.com On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas of high electron density and are susceptible to electrophilic attack. These are often associated with lone pairs of heteroatoms. Regions of positive electrostatic potential (colored blue) indicate electron-deficient areas and are prone to nucleophilic attack. wolfram.comresearchgate.net

For this compound, the MEP map would clearly show the most negative potential localized around the carbonyl oxygen atom of the aldehyde group, due to its high electronegativity and lone pairs. Another, less intense, negative region would be associated with the sulfur atom of the mercapto group. These sites represent the primary centers for interaction with electrophiles or for forming hydrogen bonds as an acceptor. The most positive potential would be located on the acidic hydrogen of the mercapto group (S-H), making it a likely site for deprotonation or hydrogen bond donation. The hydrogen atom of the aldehyde group would also exhibit a positive potential.

Beyond FMO analysis, DFT can be used to calculate a range of chemical reactivity descriptors that quantify a molecule's response to chemical reactions. These can be categorized as global or local.

Global reactivity descriptors describe the reactivity of the molecule as a whole. mdpi.com They are derived from the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO). Key global descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. (μ = (EHOMO + ELUMO) / 2)

Chemical Hardness (η): Represents the resistance to change in electron distribution. (η = (ELUMO - EHOMO) / 2)

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. (ω = μ² / 2η) mdpi.comscirp.org

Local reactivity descriptors , such as the Fukui function, pinpoint which atoms within a molecule are more susceptible to a specific type of attack. The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. This allows for the identification of the most electrophilic and nucleophilic sites within the molecule, complementing the qualitative picture provided by MEP maps.

Table 3: Calculated Global Reactivity Descriptors (Illustrative Values) Note: Based on typical FMO energies presented in Table 2.

| Descriptor | Formula | Illustrative Value |

| Ionization Potential (I) | -EHOMO | ~6.2 eV |

| Electron Affinity (A) | -ELUMO | ~2.3 eV |

| Chemical Potential (μ) | (I + A) / -2 | ~-4.25 eV |

| Chemical Hardness (η) | (I - A) / 2 | ~1.95 eV |

| Electrophilicity Index (ω) | μ² / 2η | ~4.62 eV |

DFT calculations are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra. nih.gov

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies and intensities of a molecule. iosrjournals.org For this compound, this would allow for the assignment of key vibrational modes, such as the C=O stretch of the aldehyde (typically a strong band around 1650-1700 cm⁻¹), the S-H stretch of the mercapto group (a weaker band around 2550-2600 cm⁻¹), and various C-S and thiophene ring stretching and bending modes. researchgate.netnist.gov Comparing calculated spectra for different conformers can also help identify which is present experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT methods can accurately predict NMR chemical shifts (¹H and ¹³C) by calculating the magnetic shielding tensors for each nucleus. researchgate.net These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental data to confirm the molecular structure. hmdb.carsc.org For this molecule, calculations would predict the chemical shifts for the two non-equivalent ring protons, the aldehyde proton, the mercapto proton, and the six distinct carbon atoms.

Molecular Docking Studies (focused on intermolecular interactions and binding affinities for material design)

While often associated with drug discovery, molecular docking is also a powerful computational technique for materials science. researchgate.netresearchgate.net It predicts the preferred orientation and binding affinity of one molecule (a ligand) when it interacts with another, larger molecule or a surface (a receptor). nih.gov In the context of material design, this compound could be docked onto various substrates to predict its behavior and suitability for specific applications.

The focus of these docking studies is to understand the non-covalent intermolecular interactions that govern the binding. For this compound, these interactions would include:

Hydrogen Bonding: The mercapto group (S-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These interactions are crucial for self-assembly and for binding to polymer matrices or surfaces containing complementary functional groups.

π-π Stacking: The aromatic thiophene ring can engage in π-π stacking interactions with other aromatic systems, which is a key factor in the organization of conductive polymers and organic electronic materials.

Sulfur Interactions: The sulfur atoms in both the thiophene ring and the mercapto group can participate in specific interactions with metal surfaces or other heteroatoms.

By performing docking calculations, one can obtain a binding affinity or docking score , typically in units of energy (e.g., kcal/mol). This score estimates the strength of the interaction between the molecule and the target material. A lower (more negative) binding energy suggests a more stable and favorable interaction. These predictions can guide the design of composite materials, surface coatings, or self-assembling monolayers by identifying molecules that will bind strongly and in a desired orientation to a target material. thaiscience.info

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Ab initio molecular dynamics studies on the parent thiophene molecule have shown that photoexcitation can lead to ultrafast ring-opening through the cleavage of a carbon-sulfur bond, a process that occurs within femtoseconds. rsc.org This highlights a potential pathway for degradation, although the presence of substituents in this compound would modulate this behavior. The stability of the system is often assessed by monitoring key parameters over the simulation time. The root mean square deviation (RMSD) provides a measure of the average change in displacement of a selection of atoms, with values below 0.3 nm typically indicating a well-converged and stable system. nih.govnih.gov The radius of gyration (Rg) is another important parameter that reflects the compactness of the molecule's structure during the simulation. nih.govnih.gov

Table 1: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Significance for Stability Analysis |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in a molecule over time compared to a reference structure. | Low and stable RMSD values suggest the system has reached equilibrium and is structurally stable. nih.govnih.gov |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | A stable Rg value indicates that the molecule maintains a consistent shape and compactness. nih.govnih.gov |

| Potential of Mean Force (PMF) | Describes the free energy of a system along a specific reaction coordinate. | Used to calculate energy barriers for conformational changes or chemical reactions, indicating the likelihood of such events. nih.gov |

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding, π-π Stacking)

The solid-state architecture and macroscopic properties of a molecular crystal are dictated by the nature and strength of its intermolecular interactions. Hirshfeld surface analysis, in conjunction with the study of specific interactions like hydrogen bonding and π-π stacking, provides a detailed picture of how molecules of this compound would pack in a crystalline lattice.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netnih.govnih.gov The surface is generated based on the electron distribution of a molecule, and the analysis of the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface allows for the mapping of intermolecular contacts. These are often visualized using a normalized contact distance (dₙₒᵣₘ), where red spots indicate contacts shorter than the van der Waals radii, highlighting regions of significant interaction. nih.gov

Table 2: Typical Intermolecular Contact Contributions in Thiophene Derivatives from Hirshfeld Surface Analysis

| Type of Contact | Percentage Contribution (Example from a Thiophene-2-carboxamide) researchgate.net | Description |

| H···H | 39.7% | Represents contacts between hydrogen atoms on adjacent molecules, often the most abundant type of contact. |

| C···H/H···C | 17.3% | Indicates interactions between carbon and hydrogen atoms, characteristic of C-H···π interactions. |

| O···H/H···O | 16.8% | Corresponds to hydrogen bonds involving oxygen atoms, expected to be significant due to the aldehyde group. |

Hydrogen Bonding

The presence of both a mercapto (-SH) group as a hydrogen bond donor and an aldehyde group's carbonyl oxygen as a potential acceptor suggests that hydrogen bonding could play a crucial role in the crystal structure of this compound. While conventional hydrogen bonds involve highly electronegative atoms like N and O, sulfur can also participate in such interactions, forming S-H···S or S-H···O bonds. acs.orgnih.govresearchgate.net Studies on thiophenol have revealed dispersion-controlled π-stacked structures that are anchored by a long S–H···S hydrogen bond. acs.orgnih.gov In mercapto-functionalized 1,3,4-thiadiazoles, molecules are connected into chains via N–H⋯S hydrogen bonds. researchgate.net In the case of this compound, an intramolecular S-H···O hydrogen bond is possible, which would influence the molecule's conformation. Intermolecularly, both S-H···O and C-H···S interactions are plausible, contributing to the stability of the crystal lattice.

π-π Stacking

The aromatic thiophene ring in this compound makes it a candidate for π-π stacking interactions. These noncovalent interactions, which arise from the overlap of π-orbitals between adjacent aromatic rings, are a significant driving force in the self-assembly of many organic materials. acs.orgnih.gov The tendency to form π-stacked aggregates is a known characteristic of thiophene-based conjugated polymers. acs.org Computational studies on thiophene oligomers have shown that π-stacking interactions can be strong and can even be modulated by the electrochemical potential. epfl.ch In the crystal structure of this compound, parallel-displaced or T-shaped arrangements of the thiophene rings would be indicative of stabilizing π-π interactions, which can be identified and characterized using computational methods that analyze the geometry and interaction energies between molecular pairs. nih.gov The presence of π-π stacking is also suggested by flat regions on the Hirshfeld surface when mapped over curvedness. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials, which exhibit a nonlinear response to an applied optical field, are crucial for technologies like frequency conversion and optical switching. Computational chemistry offers a route to predict the NLO properties of novel molecules, guiding the synthesis of promising candidates. taylorfrancis.com Thiophene-based materials are of particular interest for NLO applications due to their extended π-conjugated systems, which facilitate electron delocalization. nih.gov

The key parameter for assessing the NLO response of a molecule at the microscopic level is the first hyperpolarizability (β). A high β value is a prerequisite for a large macroscopic second-order NLO effect. Computational studies on thiophene sulfonamide derivatives have shown that the NLO response is highly dependent on the molecular structure. nih.gov Specifically, molecules with a smaller HOMO-LUMO energy gap tend to have a higher hyperpolarizability, indicating greater charge transfer facility and a more pronounced NLO response. nih.gov

For this compound, the combination of the electron-donating mercapto group and the electron-withdrawing aldehyde group attached to the π-conjugated thiophene ring creates a donor-π-acceptor (D-π-A) system. This molecular architecture is a classic design strategy for enhancing NLO properties. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the first hyperpolarizability and other related electronic properties. While specific calculations for this compound are not documented, the principles derived from studies of other sulfur-containing heterocycles and D-π-A systems strongly suggest that it would possess significant NLO activity. numberanalytics.comnih.govmdpi.comresearchgate.net

Table 3: Computational Parameters for NLO Property Prediction

| Parameter | Symbol | Description | Relevance to NLO Properties |

| First Hyperpolarizability | β | A measure of the second-order nonlinear response of a molecule to an electric field. | A large β value is a primary indicator of a strong molecular NLO response. |

| HOMO-LUMO Energy Gap | ΔE | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller energy gap generally correlates with higher polarizability and a larger NLO response. nih.gov |

| Dipole Moment | µ | A measure of the separation of positive and negative electrical charges within a molecule. | A significant change in the dipole moment between the ground and excited states can contribute to a large β value. |

Applications in Materials Science and Organic Synthesis

Utilization as a Building Block in Organic Synthesis

5-Mercapto-2-thiophenecarboxaldehyde is a valuable precursor in the synthesis of more complex molecules. The aldehyde and mercapto functional groups provide reactive sites for a variety of chemical transformations, making it a key intermediate in multi-step synthetic pathways. The thiophene (B33073) ring itself is a significant scaffold in medicinal chemistry and materials science.

The development of efficient synthetic routes to functionalized thiophenes is crucial for their application as building blocks. For instance, halogenated 2-thiophenecarboxylic acid derivatives, which can be synthesized from thiophene precursors, are key components for new classes of insecticides. This highlights the importance of thiophene-based building blocks in the development of new chemical entities with specific functionalities.

Advanced Materials Development

The unique electronic and structural properties of the thiophene ring, combined with the reactivity of the mercapto and aldehyde groups, make this compound a promising candidate for the development of advanced materials with tailored functionalities.

Precursor for Conducting Polymers and Optoelectronic Materials

Thiophene and its derivatives are fundamental components in the synthesis of conducting polymers. These polymers, such as polythiophene, exhibit interesting electronic and optical properties, making them suitable for applications in solar cells, photoelectric cells, and other optoelectronic devices. The polymerization of thiophene derivatives can be achieved through various methods, including chemical and electrochemical polymerization. For example, thiophene-2-carbaldehyde has been polymerized using hydrochloric acid as a catalyst. journalskuwait.org

The incorporation of functional groups, such as the mercapto and aldehyde groups in this compound, allows for the fine-tuning of the polymer's properties and the introduction of specific functionalities. Polythiophenes are known for their high environmental and thermal stability, as well as their desirable mechanical characteristics. journalskuwait.org

Table 1: Examples of Thiophene-Based Polymers and their Applications

| Monomer | Polymerization Method | Key Properties | Applications |

| Thiophene-2-carbaldehyde | Acid-catalyzed | Semiconducting, good thermal stability | Electronic devices |

| Thiophene derivatives | Chemical/Electrochemical | High conductivity, optical activity | Solar cells, photoelectric cells |

Components in Supramolecular Systems and Self-Assembled Monolayers

The mercapto group in this compound has a strong affinity for noble metal surfaces, particularly gold. This property allows for the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that spontaneously form on a substrate. uh.edunorthwestern.edusemanticscholar.org SAMs are of great interest for a variety of applications, including the modification of surface properties, the development of biosensors, and the fabrication of nanoscale electronic devices.

The formation of SAMs is a straightforward process that involves immersing a clean gold substrate into a dilute solution of the thiol-containing compound. sigmaaldrich.com The thiol headgroup chemisorbs onto the gold surface, while the rest of the molecule can be tailored to introduce specific functionalities at the interface. uh.edu The aldehyde group of this compound in a SAM could be further reacted to attach other molecules or to build more complex supramolecular structures. The structural and electronic properties of such thiophene-based supramolecular architectures are influenced by the underlying metal surface. mdpi.com

Non-Linear Optical (NLO) Materials

Organic materials with non-linear optical (NLO) properties are of significant interest for applications in photonics and optoelectronics. Thiophene derivatives have been shown to exhibit promising NLO properties. The delocalized π-electron system of the thiophene ring can be engineered with electron-donating and electron-withdrawing groups to enhance the second-order NLO response. nih.gov

Table 2: Research Highlights in Thiophene-Based NLO Materials

| Compound Family | NLO Property Investigated | Key Findings |

| Diaromatic stilbene, butadiene and thiophene derivatives | Second Harmonic Generation (SHG) | Certain non-centrosymmetric arrangements of chromophores lead to high NLO activity. rsc.org |

| Non-fullerene DTS(FBTTh2)2-based derivatives | Theoretical NLO response | Designed compounds exhibited promising NLO properties due to low charge transport resistance. nih.gov |

Chemo-sensing and Analytical Applications

The functional groups of this compound make it a potential candidate for the development of chemosensors for the detection of various analytes. The mercapto group can act as a binding site for heavy metal ions, while the aldehyde group can be used for further functionalization to create specific recognition sites.

Thiophene-based Schiff base ligands, which can be synthesized from thiophene aldehydes, have been shown to act as colorimetric chemosensors for the detection of multiple metal ions, including Cr³⁺, Fe²⁺, Fe³⁺, and Hg²⁺. journalskuwait.org The coordination of the metal ions with the ligand results in a color change that can be detected by the naked eye or with a UV-Vis spectrometer. This suggests that derivatives of this compound could be developed into effective and selective chemosensors.

Development of Novel Reagents and Catalysts

The reactivity of the aldehyde and mercapto groups in this compound allows for its use in the development of novel reagents and ligands for catalysis. The mercapto group can coordinate to metal centers, forming stable complexes that can act as catalysts in various organic transformations.

While specific catalytic applications of this compound are not extensively documented, the broader class of thiophene-based ligands has been explored in catalysis. For example, thiophene-based ligands have been investigated for their binding to mercury(II), indicating their potential in coordination chemistry and the development of catalysts or sensors for heavy metals.

The synthesis of functionalized thiophenes is an active area of research, and the development of new synthetic methodologies provides access to a wider range of thiophene-based compounds that can be explored as novel reagents and catalysts.

Future Research Directions

Exploration of Underexplored Reaction Pathways and Selectivity

The dual reactivity of 5-Mercapto-2-thiophenecarboxaldehyde offers a rich landscape for chemical transformations. However, many potential reaction pathways remain underexplored. Future research should focus on systematically investigating the chemoselectivity of this molecule under various conditions. For instance, studies could explore the selective reaction of either the aldehyde or the thiol group, as well as tandem reactions that engage both functionalities.

Key areas for investigation include:

Cyclization Reactions: Investigating novel intramolecular and intermolecular cyclization reactions to form new heterocyclic systems. The interplay between the aldehyde and thiol groups could lead to the formation of unique fused thiophene (B33073) derivatives with potential applications in medicinal chemistry and materials science.

Multicomponent Reactions: Designing one-pot multicomponent reactions involving this compound to build complex molecular architectures with high efficiency. This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and waste generation.

Selective Thiol Derivatization: Exploring a wider range of electrophiles to react with the thiol group, leading to new thioether and disulfide derivatives. The electronic properties of these derivatives could be fine-tuned for applications in organic electronics.

A systematic study on the reaction of 5-mercaptoazoles with acetylenic esters has demonstrated the influence of ring size on the formation of fused ring products. A similar detailed investigation for this compound could reveal predictable patterns of reactivity and selectivity, enabling the rational design of synthetic routes to target specific molecular structures.

Design of Advanced Multifunctional Materials with Tunable Properties

The structural features of this compound make it an excellent building block for the creation of advanced multifunctional materials. The thiophene ring provides inherent electronic conductivity and rigidity, while the aldehyde and thiol groups offer versatile handles for polymerization and cross-linking.

Future research in this area should target the design and synthesis of:

Conducting Polymers: Polymerizing this compound or its derivatives to create novel conducting polymers. The thiol group can be used for surface anchoring or for creating disulfide-based self-healing materials.

Metal-Organic Frameworks (MOFs): Utilizing the compound as a multitopic ligand for the construction of novel MOFs. The aldehyde and thiol groups can coordinate to different metal centers or be post-synthetically modified to introduce specific functionalities within the pores of the MOF.

Chemosensors: Developing materials based on this compound for the selective detection of analytes. The aldehyde group can be used to immobilize the molecule onto a solid support, while the thiol group can act as a binding site for heavy metal ions or other species. The transformation of related compounds like 5-hydroxymethylfurfural (B1680220) has shown that selectivity can be controlled by reaction conditions, a principle that could be applied to sensor design.

The design of such materials would benefit from a modular approach, where the properties of the final material can be tuned by systematically modifying the structure of the monomeric unit.

Computational-Experimental Synergy for Predictive Design

The integration of computational modeling with experimental work can significantly accelerate the discovery and optimization of new applications for this compound. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives.

Key areas for synergistic research include: